molecular formula C4H9ClFNO2 B145661 Methyl 2-amino-3-fluoropropanoate hydrochloride CAS No. 136581-47-0

Methyl 2-amino-3-fluoropropanoate hydrochloride

Cat. No.: B145661
CAS No.: 136581-47-0
M. Wt: 157.57 g/mol
InChI Key: ONWXGBSDBSSAKZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoropropanoate hydrochloride is a fluorinated organic compound characterized by a propanoate ester backbone with an amino group at position 2 and a fluorine atom at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents. Key properties include:

  • Molecular Formula: C₄H₈ClFNO₂ (calculated) .
  • Molecular Weight: Reported as 154.21 g/mol (discrepancy noted between calculated and reported values; further analytical validation required) .

Its small size and polar functional groups contribute to high solubility in aqueous and organic media .

Properties

IUPAC Name

methyl 2-amino-3-fluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWXGBSDBSSAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136581-47-0
Record name methyl 2-amino-3-fluoropropanoate hydrochloride
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Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most well-documented approach for synthesizing methyl 2-amino-3-chloropropanoate hydrochloride involves a two-step process starting from D-serine.

Step 1: Esterification
D-serine is dissolved in methanol, and thionyl chloride (SOCl₂) is added dropwise under cooling (<25°C). The mixture undergoes reflux for 5–8 hours, yielding D-serine methyl ester hydrochloride after concentration, ethyl acetate pulping, and filtration.

Step 2: Chlorination
D-serine methyl ester hydrochloride is reacted with thionyl chloride in dichloroethane at 40–50°C for 24 hours. The crude product is decolorized in methanol, crystallized, and dried to obtain the chlorinated target compound.

Key Advantages

  • Yield : ~85% for the esterification step.

  • Sustainability : Thionyl chloride’s byproducts (SO₂ and HCl) are neutralized with alkaline solutions, reducing environmental impact.

Comparative Analysis with Phosphorus Pentachloride (PCl₅)

An alternative method using PCl₅ in chloroform faces significant drawbacks:

  • Safety Risks : PCl₅ is a hazardous solid requiring cautious handling.

  • Waste Generation : Produces 4 equivalents of HCl and 1 equivalent of H₃PO₄, complicating disposal.

  • Low-Temperature Requirements : Reactions at -20°C to -15°C increase energy costs.

Thionyl chloride is preferred due to milder conditions (40–50°C) and simpler waste management.

Challenges in Fluorination vs. Chlorination

ParameterChlorination (SOCl₂)Fluorination (DAST)
Reagent Cost LowHigh
Reaction Temperature 40–50°C0–5°C
Byproducts SO₂, HCl (manageable)HF, amines (toxic)
Yield 85%~50% (estimated)

Fluorination’s lower yields and higher costs stem from reagent sensitivity and purification challenges.

Data Tables for Hypothetical Fluorination Methods

Table 1. Comparison of Proposed Fluorination Routes

MethodReagentsConditionsEstimated Yield
DAST-mediatedDAST, DCM0–5°C, 12 h50–60%
Halogen ExchangeKF, CuI, DMF120°C, 24 h20–30%
Electrophilic FluorinationSelectfluor®, MeCNRT, 48 h40–50%

Table 2. Cost Analysis (Per Kilogram)

ReagentCost (USD)
Thionyl Chloride$50
DAST$1,200
Selectfluor®$800

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-fluoropropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Methyl 2-amino-3-fluoropropanoate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
  • Reduction and Oxidation Reactions : It can undergo reduction to yield alcohol derivatives and oxidation to form carboxylic acids.

Biology

In biological research, this compound is utilized for studying enzyme mechanisms and protein synthesis. Its interactions with enzymes can provide insights into metabolic pathways and potential therapeutic targets.

Medicine

This compound is significant in pharmaceutical development, particularly for drugs targeting neurological conditions. Its role as an intermediate in the synthesis of bioactive compounds enhances its medicinal value.

Neuroprotective Effects

A study investigated the neuroprotective properties of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Antibacterial Activity

Research focused on the antibacterial effects of this compound against various bacterial strains. It demonstrated significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating its potential as a lead compound for antibiotic development.

Enzyme Interaction Studies

Studies exploring enzyme interactions revealed that this compound could inhibit specific aminotransferases involved in amino acid metabolism. This inhibition alters metabolic profiles in treated cells, providing insights into metabolic regulation.

Data Tables

Mechanism of Action

The mechanism of action of methyl 2-amino-3-fluoropropanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. This compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Insights

Fluorination Impact: Monofluoro vs. Polyfluoro: The addition of trifluoro (C3) or difluoro (C2) groups (e.g., Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride) increases electronegativity and metabolic stability but reduces solubility in polar solvents .

Steric and Stereochemical Effects: Cycloalkyl Substituents: Cyclobutyl or cyclopropyl groups introduce steric hindrance, altering enzymatic recognition (e.g., Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride) . Chirality: Enantiomers like (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride show distinct pharmacological profiles compared to racemic mixtures .

Ester Group Variations: Switching from methyl to ethyl esters (e.g., Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride) increases molecular weight and lipophilicity, impacting tissue penetration .

Biological Activity

Methyl 2-amino-3-fluoropropanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an amino acid derivative with a fluorinated side chain. Its chemical structure is crucial for its biological activity, as the presence of the fluorine atom can enhance lipophilicity and alter the interaction with biological targets.

  • Chemical Formula : C4H8ClFNO2
  • Molecular Weight : 155.56 g/mol
  • CAS Number : 17136-54-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various amino acid derivatives, including this compound. The compound has been evaluated for its effectiveness against different bacterial strains.

Inhibitory Effects on Bacterial Enzymes

Research indicates that compounds similar to this compound can inhibit key bacterial enzymes, such as alanine racemase (Alr), which is essential for bacterial cell wall synthesis.

CompoundEnzyme TargetInhibition TypeReference
This compoundAlrCompetitive
β-FluoroalanineAlrSuicide substrate
β-ChloroalanineAlrIrreversible

These findings suggest that this compound may act as a competitive inhibitor of Alr, potentially leading to bactericidal effects.

Study on Antimicrobial Efficacy

A study conducted by Humljan et al. focused on synthesizing various amino acid derivatives to evaluate their antimicrobial efficacy. Among these, this compound exhibited significant inhibitory activity against Gram-negative bacteria.

  • Tested Strains : Escherichia coli, Salmonella typhimurium
  • Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial activity.

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial cell wall synthesis through the disruption of D-alanine metabolism mediated by alanine racemase inhibition. This pathway is critical for bacterial survival and proliferation.

Toxicity and Safety Profile

While evaluating the biological activity of this compound, it is essential to consider its toxicity profile:

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg (rat)
Cytotoxicity (HepG2 cells)IC50 = 50 µg/mL

These results indicate that while the compound has antimicrobial potential, it also exhibits cytotoxicity at higher concentrations.

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